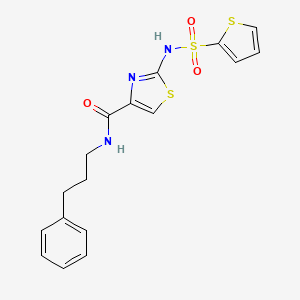
N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S3 and its molecular weight is 407.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-phenylpropyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of thiazole derivatives, which have been studied for various pharmacological properties, including anticancer, antifungal, and antimicrobial activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a thiazole ring, a thiophene moiety, and an amide functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various thiazole compounds and their evaluation against cancer cell lines. One of the synthesized compounds showed promising results with an IC50 value comparable to established anticancer agents like doxorubicin .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 | |
| Compound B | MCF-7 (Breast) | 4.5 | |
| This compound | A549 (Lung) | TBD | TBD |
Antifungal Activity
Thiazole derivatives have also been investigated for their antifungal properties. A related study focused on a series of thiazole compounds that demonstrated activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values were found to be competitive with traditional antifungal agents like ketoconazole .
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound | Fungal Strain Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Candida albicans | 0.5 | |
| Compound D | Candida parapsilosis | 1.23 | |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways, similar to other thiazole derivatives.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that thiazole derivatives possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings. For example, a recent clinical trial evaluated the effectiveness of a related thiazole compound in patients with advanced cancer, demonstrating significant tumor reduction in a subset of participants .
Propriétés
IUPAC Name |
N-(3-phenylpropyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-16(18-10-4-8-13-6-2-1-3-7-13)14-12-25-17(19-14)20-26(22,23)15-9-5-11-24-15/h1-3,5-7,9,11-12H,4,8,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQFHOZSPCXJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














